Cas no 2090420-72-5 (2-(Difluoromethyl)-3-fluoro-6-nitro-phenol)

2-(Difluoromethyl)-3-fluoro-6-nitro-phenol Chemical and Physical Properties
Names and Identifiers
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- 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol
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- Inchi: 1S/C7H4F3NO3/c8-3-1-2-4(11(13)14)6(12)5(3)7(9)10/h1-2,7,12H
- InChI Key: XACULPQTIFWAIC-UHFFFAOYSA-N
- SMILES: C1(O)=C([N+]([O-])=O)C=CC(F)=C1C(F)F
2-(Difluoromethyl)-3-fluoro-6-nitro-phenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1589451-1g |
2-(Difluoromethyl)-3-fluoro-6-nitrophenol |
2090420-72-5 | 98% | 1g |
¥26972 | 2023-03-11 | |
Apollo Scientific | PC520345-1g |
2-(Difluoromethyl)-3-fluoro-6-nitro-phenol |
2090420-72-5 | 1g |
£1879.00 | 2023-09-02 |
2-(Difluoromethyl)-3-fluoro-6-nitro-phenol Related Literature
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Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
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Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
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Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100
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Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206
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Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
Additional information on 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol
Comprehensive Guide to 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol (CAS No. 2090420-72-5): Properties, Applications, and Market Insights
2-(Difluoromethyl)-3-fluoro-6-nitro-phenol (CAS No. 2090420-72-5) is a fluorinated phenolic compound with unique chemical properties, making it valuable in specialized industrial and research applications. This article explores its molecular structure, synthesis methods, key applications, and emerging trends in the chemical sector. The growing demand for fluorinated aromatic compounds in pharmaceuticals and agrochemicals has increased interest in this niche chemical.
The compound features a difluoromethyl group (-CF2H) and a nitro substituent (-NO2) on a fluorinated phenol backbone, creating distinct electronic effects. Researchers particularly value its electron-withdrawing properties, which influence reactivity patterns in synthetic chemistry. Recent studies highlight its potential as a building block for advanced material synthesis, especially in developing novel fluorinated polymers with enhanced thermal stability.
In pharmaceutical research, 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol serves as a precursor for fluorinated drug candidates. The incorporation of fluorine atoms often improves metabolic stability and bioavailability, addressing common challenges in drug development. Current market analysis shows rising demand for such fluorinated intermediates, driven by the pharmaceutical industry's need for innovative compounds.
Environmental considerations surrounding fluorinated organic compounds have prompted extensive research into the biodegradation pathways of this chemical. Modern analytical techniques like LC-MS and NMR spectroscopy enable precise characterization of its environmental fate. Regulatory agencies worldwide are developing guidelines for the safe handling and disposal of such substances, reflecting growing environmental consciousness.
The synthesis of 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol typically involves electrophilic aromatic substitution reactions, with careful control of reaction conditions to achieve optimal yields. Process optimization studies focus on reducing byproducts and improving atom economy, aligning with green chemistry principles. Recent patents demonstrate innovative approaches to its production, indicating active commercial interest.
Analytical chemists utilize advanced techniques to characterize this compound, with high-performance liquid chromatography (HPLC) being particularly valuable for purity assessment. The compound's distinct UV absorption spectrum facilitates its identification in complex mixtures. Quality control protocols for 2090420-72-5 emphasize rigorous testing to meet industry standards.
Emerging applications in electronic materials have expanded the potential uses of this fluorinated phenol. Its derivatives show promise in organic semiconductor development, particularly for flexible electronics. The compound's ability to modify electronic properties through controlled fluorination makes it attractive for material science innovations.
Storage and handling recommendations for 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol emphasize protection from moisture and light to maintain stability. Proper chemical storage protocols are essential, including the use of inert atmospheres when necessary. Safety data sheets provide detailed guidance on personal protective equipment and emergency procedures.
The global market for fluorinated specialty chemicals continues to grow, with 2090420-72-5 representing a niche but important segment. Industry reports project steady demand growth, particularly from Asian markets where pharmaceutical and electronics manufacturing are expanding rapidly. Price trends reflect the specialized nature of this chemical and its production complexity.
Future research directions may explore the compound's potential in catalysis and energy storage applications. The unique electronic effects created by its multiple fluorine atoms offer intriguing possibilities for designing novel catalytic systems. Sustainable production methods will likely become a focus area as environmental regulations tighten worldwide.
For researchers working with 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol, proper analytical documentation is crucial. Detailed spectroscopic data and chromatographic profiles aid in compound verification and quality assessment. Standardized characterization methods facilitate comparison between different production batches and suppliers.
The compound's role in medicinal chemistry continues to evolve, with particular interest in its potential to modify drug-receptor interactions. The strategic placement of fluorine atoms can significantly influence biological activity, making this chemical valuable for structure-activity relationship studies. Recent publications highlight innovative applications in drug design.
Supply chain considerations for 2090420-72-5 involve specialized logistics to ensure product integrity. Temperature-controlled transportation may be necessary in some cases, and suppliers typically provide detailed shipping guidelines. The niche nature of this chemical means procurement often requires working with specialized chemical manufacturers.
In academic settings, 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol serves as an educational tool for studying aromatic substitution patterns and fluorine chemistry. Its well-defined reactivity makes it suitable for advanced organic chemistry demonstrations. University research groups frequently utilize it to investigate new synthetic methodologies.
Technological advancements in chemical synthesis automation are improving the accessibility of such specialized compounds. Automated platforms can now handle the precise reaction conditions required for fluorinated compounds, potentially reducing production costs. These developments may make 2090420-72-5 more widely available for research purposes.
Quality assurance for 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol involves multiple analytical checkpoints. Suppliers typically provide comprehensive certificates of analysis detailing purity levels and impurity profiles. Independent verification through third-party testing laboratories adds an additional layer of quality control for critical applications.
The compound's potential in agricultural chemistry represents another promising avenue. Fluorinated phenols often exhibit modified biological activity that can be exploited for crop protection applications. While not currently a major use, this area may see growth as researchers develop new agrochemical formulations.
International regulations governing fluorinated organic compounds continue to evolve, with particular attention to environmental persistence. Manufacturers and users of 2090420-72-5 must stay informed about regulatory changes in different jurisdictions. Compliance with REACH regulations and other chemical control frameworks is essential for global market access.
Looking ahead, the development of greener synthetic routes to 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol will likely gain importance. Researchers are exploring catalytic methods and alternative fluorination techniques that reduce waste and energy consumption. These innovations align with the chemical industry's sustainability goals while maintaining product quality.
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